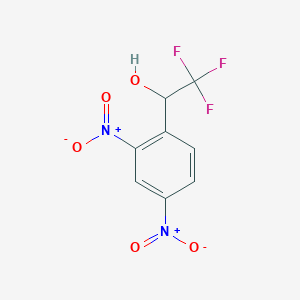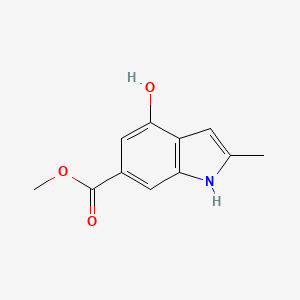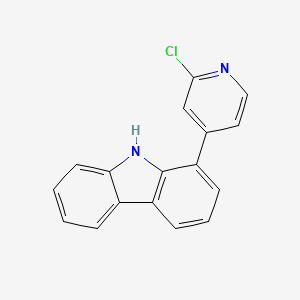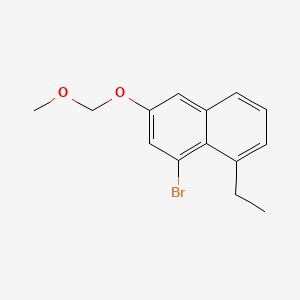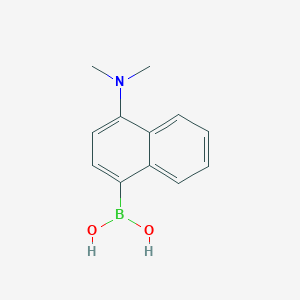
4-Dimethylaminonaphthalene-1-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1-naphthaleneboronic Acid is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-1-naphthaleneboronic Acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes nitration to form 1-nitronaphthalene.
Reduction: The nitro group is then reduced to an amino group, yielding 1-aminonaphthalene.
Dimethylation: The amino group is dimethylated using dimethyl sulfate or a similar reagent to form 4-(Dimethylamino)-1-naphthalene.
Borylation: Finally, the dimethylamino-naphthalene undergoes borylation using a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to yield 4-(Dimethylamino)-1-naphthaleneboronic Acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)-1-naphthaleneboronic Acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The dimethylamino group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring is further functionalized.
Coupling Reactions: The boronic acid group can engage in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: 4-(Dimethylamino)-1-naphthalene.
Substitution: Various substituted naphthalenes.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-(Dimethylamino)-1-naphthaleneboronic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing drugs.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-naphthaleneboronic Acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications.
Pathways Involved: The compound can participate in electron transfer reactions due to the presence of the dimethylamino group, which can donate electrons.
Comparison with Similar Compounds
4-(Dimethylamino)benzoic Acid: Similar in structure but with a benzoic acid core instead of a naphthalene ring.
4-(Dimethylamino)pyridine: Contains a pyridine ring and is used as a nucleophilic catalyst.
4-(Dimethylamino)cinnamaldehyde: Features a cinnamaldehyde core and is used in chromogenic assays.
Properties
CAS No. |
636987-06-9 |
|---|---|
Molecular Formula |
C12H14BNO2 |
Molecular Weight |
215.06 g/mol |
IUPAC Name |
[4-(dimethylamino)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C12H14BNO2/c1-14(2)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8,15-16H,1-2H3 |
InChI Key |
VARHCYCAOVDXOA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)N(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


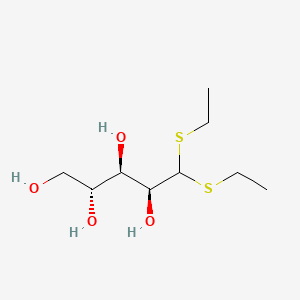
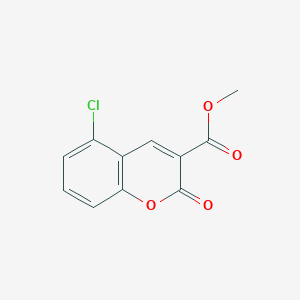
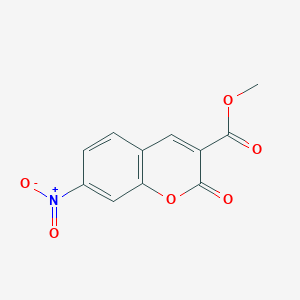
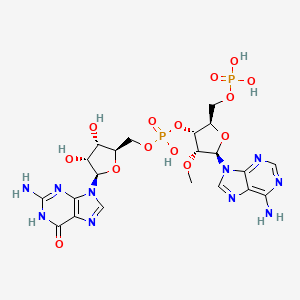
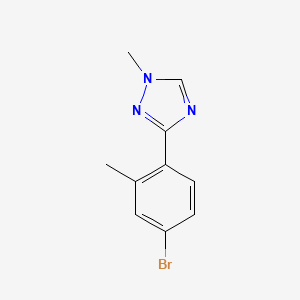
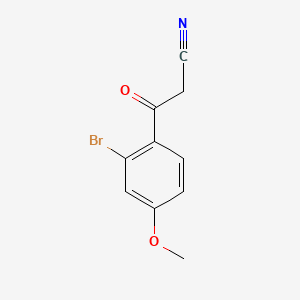
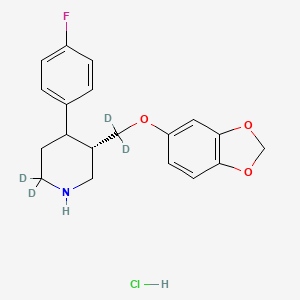
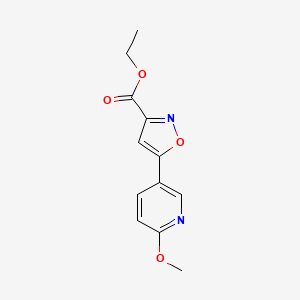
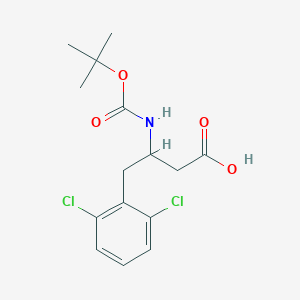
![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
